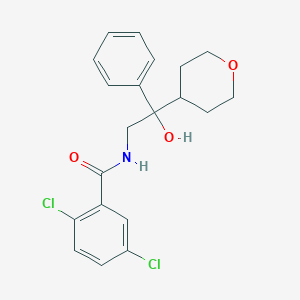
2,5-dichloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide, also known as DPN, is a compound that has been widely used in scientific research. It is a selective agonist for estrogen receptor beta (ERβ), which is a member of the nuclear receptor superfamily. DPN has been shown to have potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease.
Scientific Research Applications
Anticancer Activity
This compound has been explored for its potential in cancer treatment. The structure of benzamide derivatives has been associated with anticancer properties, particularly due to their ability to act as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition can lead to the suppression of tumor growth and induction of tumor cell death .
Neuroprotective Agent
Benzamide derivatives have shown promise as neuroprotective agents. They may offer protection against neurodegenerative diseases by modulating pathways involved in neuronal survival and death. This application is particularly relevant in the context of diseases like Alzheimer’s and Parkinson’s, where oxidative stress and apoptosis play significant roles in disease progression .
Antimicrobial and Antifungal Properties
The compound’s structural similarity to known antimicrobial and antifungal agents suggests it could be effective in combating infections. Research on thiazole and benzamide rings indicates potential activity against a broad spectrum of bacteria and fungi, which could lead to the development of new antibiotics and antifungals .
Anti-inflammatory Activity
Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to chronic diseases. Benzamide derivatives can modulate inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs that could treat conditions like arthritis and inflammatory bowel disease .
Analgesic Properties
Pain management is a critical area of medicine, and benzamide derivatives have been studied for their analgesic properties. By targeting specific pain pathways, these compounds could provide relief from acute and chronic pain without the side effects associated with opioids .
Antioxidant Effects
Oxidative stress is implicated in various diseases, including cardiovascular diseases and cancer. Benzamide derivatives have been investigated for their antioxidant properties, which could neutralize free radicals and reduce oxidative damage in cells .
properties
IUPAC Name |
2,5-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO3/c21-16-6-7-18(22)17(12-16)19(24)23-13-20(25,14-4-2-1-3-5-14)15-8-10-26-11-9-15/h1-7,12,15,25H,8-11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHNYNBAULJKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene](/img/structure/B2876479.png)
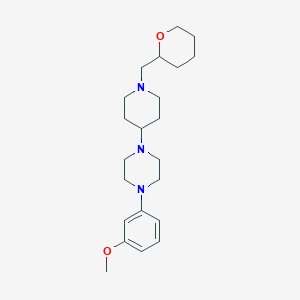

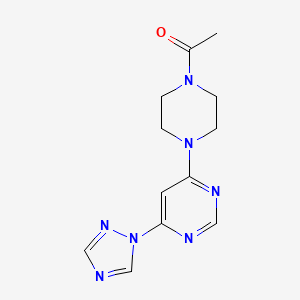
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2876484.png)
![3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2876485.png)

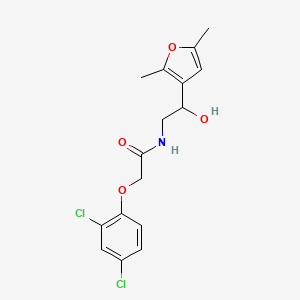
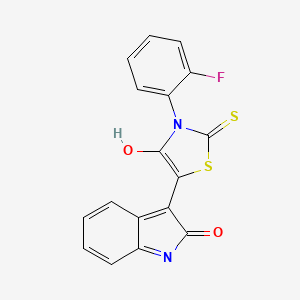
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876491.png)

![Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2876495.png)
![2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2876496.png)
![Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)